Maltoheptaose
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Overview
Description
Maltoheptaose is a maltooligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. It is a heptasaccharide, meaning it contains seven monosaccharide units. This compound is known for its lower osmotic pressure, higher viscosity, better moisturizing effect, and robust film-forming properties. These characteristics make it valuable in various fields, including food, medicine, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltoheptaose can be synthesized using enzymatic methods. One common approach involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot cascade reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C in the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .
Another method involves the use of cyclodextrinase from Thermococcus species expressed in Bacillus subtilis. This enzyme exhibits high substrate specificity for cyclodextrins and can achieve a high yield of this compound under optimal conditions of 90°C and pH 5.5 .
Industrial Production Methods: In industrial settings, this compound is typically produced from starch using enzymatic processes. The use of cyclodextrin glucotransferase and cyclomaltodextrinase in a dual-enzyme cascade reaction has shown great potential for large-scale production. This method is efficient and can be applied in the food industry .
Chemical Reactions Analysis
Types of Reactions: Maltoheptaose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as α-amylase can hydrolyze this compound into smaller oligosaccharides and glucose units.
Oxidation: Oxidizing agents like sodium periodate can oxidize the hydroxyl groups in this compound to form aldehydes or carboxylic acids.
Glycosylation: Glycosyltransferases can add additional sugar units to this compound, forming longer oligosaccharides.
Major Products Formed:
Hydrolysis: Produces smaller oligosaccharides and glucose.
Oxidation: Produces aldehydes or carboxylic acids.
Glycosylation: Produces longer oligosaccharides.
Scientific Research Applications
Maltoheptaose has a wide range of applications in scientific research:
Chemistry:
- Used as a substrate for studying enzyme kinetics and specificity.
- Employed in the synthesis of block copolymers and nanoparticles .
Biology:
- Utilized in the development of biosensors and bioassays.
- Acts as a carbon source for microbial growth studies .
Medicine:
- Incorporated into drug delivery systems, such as glycoliposomes, to improve pharmacokinetics and reduce drug toxicity .
- Explored for its potential in developing sustained-release formulations for antibiotics .
Industry:
Mechanism of Action
Maltoheptaose exerts its effects primarily through its interaction with enzymes and cellular receptors. For example, in drug delivery systems, this compound-presenting glycoliposomes interact with bacterial cell walls, enhancing the uptake and efficacy of encapsulated antibiotics . The molecular targets and pathways involved include glycosyltransferases and glycosidases, which facilitate the addition or removal of glucose units from this compound .
Comparison with Similar Compounds
Maltotriose: A trisaccharide composed of three glucose units.
Maltotetraose: A tetrasaccharide composed of four glucose units.
Maltopentaose: A pentasaccharide composed of five glucose units.
Maltohexaose: A hexasaccharide composed of six glucose units.
Comparison: Maltoheptaose is unique among maltooligosaccharides due to its specific degree of polymerization, which provides it with distinct physicochemical properties. Compared to shorter oligosaccharides like maltotriose and maltotetraose, this compound has higher viscosity and better film-forming properties. This makes it more suitable for applications requiring these characteristics, such as in the food and cosmetics industries .
Properties
CAS No. |
137767-17-0 |
---|---|
Molecular Formula |
C42H72O36 |
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
BNABBHGYYMZMOA-AHIHXIOASA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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